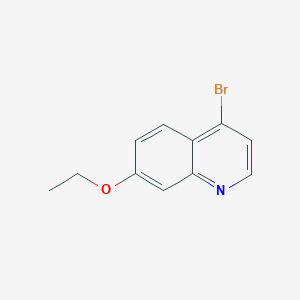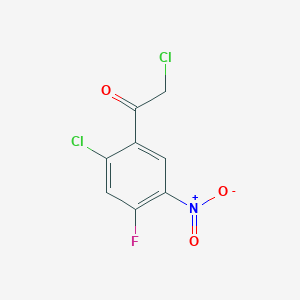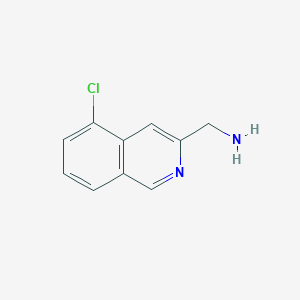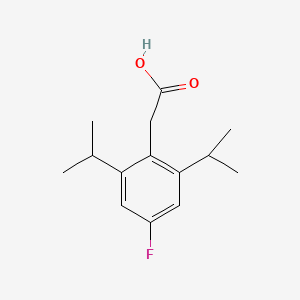![molecular formula C15H10BCl2F3KN3O2 B12951284 Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate is a complex organic compound that features a benzoimidazole core, a trifluoroborate group, and a potassium ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate typically involves multiple steps. The initial step often includes the formation of the benzoimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions .
The trifluoroborate group is usually introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the dichloro groups could yield a variety of substituted benzoimidazole derivatives .
科学研究应用
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly for its antimicrobial and anticancer properties.
Medicine: It may be explored for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and catalysts.
作用机制
The mechanism by which Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to form strong interactions with these targets, potentially leading to the inhibition or activation of specific biological pathways.
相似化合物的比较
Similar Compounds
Potassium (4-((5,6-dichloro-2-methyl-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate: Similar structure but lacks the nitro group.
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)borate: Similar structure but lacks the trifluoroborate group.
Uniqueness
Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate is unique due to the presence of both the nitro and trifluoroborate groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C15H10BCl2F3KN3O2 |
|---|---|
分子量 |
442.1 g/mol |
IUPAC 名称 |
potassium;[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C15H10BCl2F3N3O2.K/c1-8-22-14-12(6-11(17)13(18)15(14)24(25)26)23(8)7-9-2-4-10(5-3-9)16(19,20)21;/h2-6H,7H2,1H3;/q-1;+1 |
InChI 键 |
HIJBSGUIXQNEJL-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC=C(C=C1)CN2C(=NC3=C(C(=C(C=C32)Cl)Cl)[N+](=O)[O-])C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
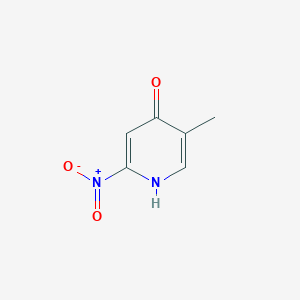

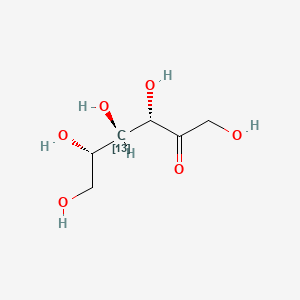
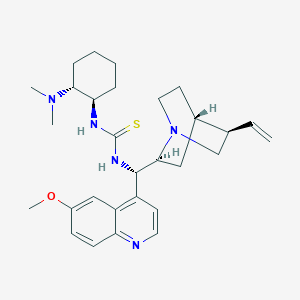
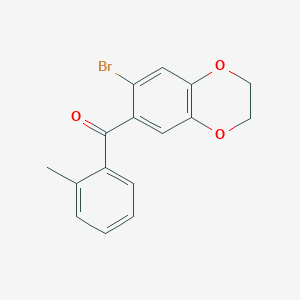
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
